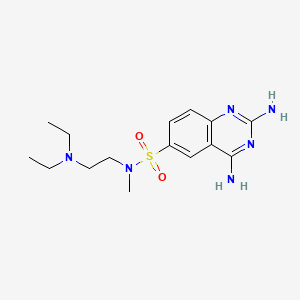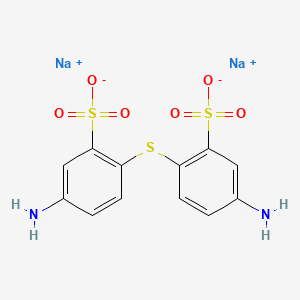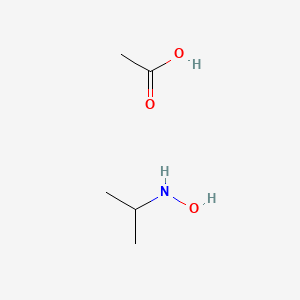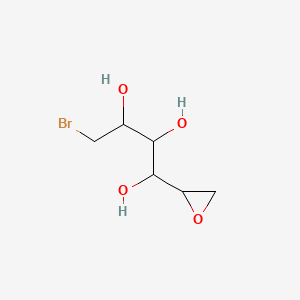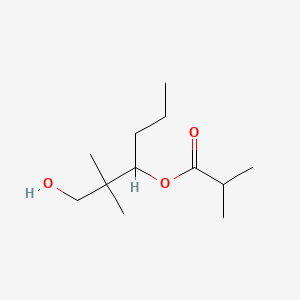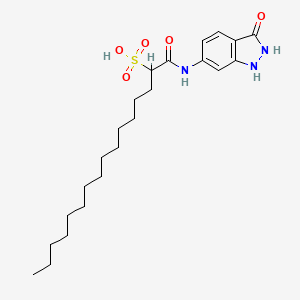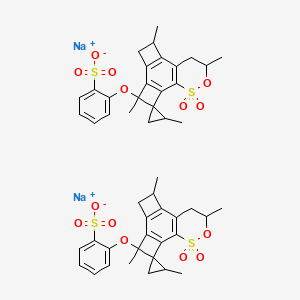
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an amino group attached to an ethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate typically involves the reaction of ethyl bromoacetate with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl (1)-N-(1-(4-fluorophenyl)ethyl)aminoacetate can be compared with other similar compounds, such as:
- Ethyl (4-fluorophenyl)aminoacetate
- Ethyl (3-chloro-4-fluorophenyl)aminoacetate
- Ethyl (4-fluorophenyl)glyoxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific arrangement of the ethyl ester and amino groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
84962-74-3 |
|---|---|
Fórmula molecular |
C12H16FNO2 |
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-3-14(8-12(15)16)9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Clave InChI |
SKTVCJAZYRPEPK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)O)C(C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


